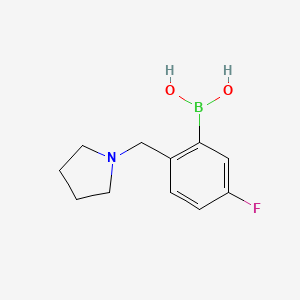

(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

Overview

Description

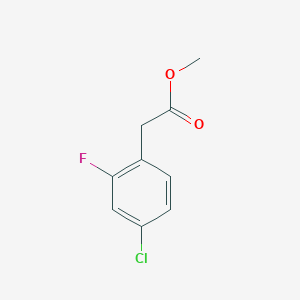

“(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H15BFNO2 and a molecular weight of 223.05 . It is a type of organoboron compound .

Molecular Structure Analysis

The molecular structure of “(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid” can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure can be confirmed by X-ray diffraction .Chemical Reactions Analysis

Boronic acids, including “(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications

Boronic Acid in Drug Discovery and Medical Applications

Boronic acids are increasingly recognized for their utility in drug discovery due to several desirable properties, including the potential to enhance drug potency and improve pharmacokinetic profiles. Plescia and Moitessier (2020) discuss the increasing incorporation of boronic acids into medicinal chemistry, highlighting the approval of five boronic acid drugs by the FDA and Health Canada, with several others in clinical trials. The review emphasizes the synthetic developments facilitating the addition of boronic acids into organic compounds, underscoring their significance in the creation of new therapeutics (Plescia & Moitessier, 2020).

Electrochemical Biosensors and Phenylboronic Acid Derivatives

The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives represents a significant application area. Wang et al. (2014) review the progress in creating electrochemical biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and other substances. The unique binding properties of ferroceneboronic acid to diols through the formation of cyclic boronate ester bonds underlie the mechanism of these sensors, offering a path toward non-enzymatic glucose sensors and other diagnostic tools (Wang et al., 2014).

Boronic Acid Compounds in Environmental and Analytical Chemistry

Boronic acid derivatives also find application in environmental and analytical chemistry. Tu, Nghiem, and Chivas (2010) delve into the challenge of boron removal in seawater desalination, a crucial process for producing drinking water. Their review summarizes current knowledge on boron removal by reverse osmosis and nanofiltration membranes, highlighting the complex interplay of factors affecting the efficacy of these processes (Tu, Nghiem, & Chivas, 2010).

Mechanism of Action

Target of Action

The primary target of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound has a molecular weight of 22305 , which suggests it may have good bioavailability due to its relatively small size

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is influenced by various environmental factors. The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable and effective under a variety of environmental conditions.

properties

IUPAC Name |

[5-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c13-10-4-3-9(11(7-10)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGSTWAJJAFXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid | |

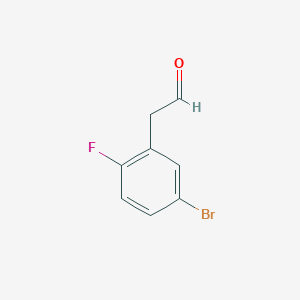

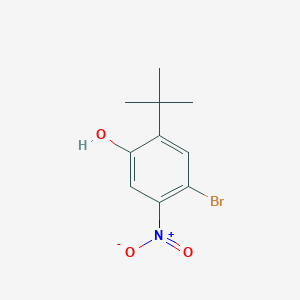

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)

![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)